molecular formula C11H14FNO B1274932 4-(4-Fluorophenoxy)piperidine CAS No. 3413-28-3

4-(4-Fluorophenoxy)piperidine

Cat. No.: B1274932
CAS No.: 3413-28-3
M. Wt: 195.23 g/mol
InChI Key: QUPXFCLFBNUVGX-UHFFFAOYSA-N
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Description

4-(4-Fluorophenoxy)piperidine (CAS: 3413-28-3) is a piperidine derivative characterized by a fluorine-substituted phenoxy group attached to the piperidine ring at the 4-position. Its molecular formula is C₁₁H₁₄FNO, with a molecular weight of 195.23 g/mol. Key physicochemical properties include a density of 1.108 g/cm³, a boiling point of 292.4°C, and a flash point of 130.6°C . This compound is frequently utilized as an intermediate in pharmaceutical synthesis due to its structural versatility, particularly in targeting receptors such as histamine H₃ or monoamine oxidase (MAO) enzymes .

Properties

IUPAC Name

4-(4-fluorophenoxy)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO/c12-9-1-3-10(4-2-9)14-11-5-7-13-8-6-11/h1-4,11,13H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUPXFCLFBNUVGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1OC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50395711
Record name 4-(4-fluorophenoxy)piperidine
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Molecular Weight

195.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3413-28-3
Record name 4-(4-Fluorophenoxy)piperidine
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Record name 4-(4-fluorophenoxy)piperidine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4-fluorophenoxy)piperidine
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Fluorophenoxy)piperidine typically involves the reaction of 4-fluorophenol with piperidine under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through nucleophilic substitution, where the hydroxyl group of 4-fluorophenol is replaced by the piperidine moiety.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions: 4-(4-Fluorophenoxy)piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 4-(4-Fluorophenoxy)piperidine involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorophenoxy group enhances its binding affinity and selectivity towards these targets, potentially modulating their activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its involvement in modulating neurotransmitter systems .

Comparison with Similar Compounds

4-(4-Chlorophenoxy)piperidine Derivatives

  • Compound 23 (): 1-(3-(4-Chlorophenoxy)propyl)piperidine hydrogen oxalate (C₁₄H₂₀NOCl × C₂H₂O₄, MW: 343.83). The propyl linker further improves membrane permeability .
  • Compound 9 (): 4-(4-Chlorophenyl)-1-(3-(4-fluorophenoxy)propyl)piperidine (C₂₀H₂₃ClFNO, MW: 347.86). Dual substitution (Cl on phenyl, F on phenoxy) creates a synergistic electronic profile, making it effective in antiparkinsonian drug candidates .

4-(Trifluoromethoxy-phenyl)piperidine ()

  • 4-(4-Trifluoromethoxy-phenyl)-piperidine (C₁₂H₁₄F₃NO, MW: 257.25). The trifluoromethoxy group (-OCF₃) is bulkier and more lipophilic than -F, enhancing metabolic stability and blood-brain barrier penetration in CNS-targeting drugs .

Linker Modifications Between Piperidine and Aromatic Groups

Ethyl vs. Propyl Linkers

  • 4-[2-(4-Fluorophenoxy)ethyl]piperidine (): CAS 291289-20-8, MW: 237.27. The ethyl linker reduces steric hindrance compared to direct oxygen bonding, improving synthetic accessibility.
  • 1-(3-(4-Fluorophenoxy)propyl)piperidine (, Compound 22): C₁₄H₁₉NOF × C₂H₂O₄, MW: 327.38. The oxalate salt form improves crystallinity (mp: 132–136°C) .

Halogen Substitution Patterns

Ortho-, Meta-, and Poly-Fluorinated Derivatives

  • 4-[2-(2,4,6-Fluorophenoxy)phenyl]piperidine hydrochloride (): Multiple fluorine atoms on the phenoxy ring enhance electron-deficient properties, favoring π-π stacking in crystalline forms (mp: >158°C). This improves formulation stability .

Data Tables

Compound Name Molecular Formula Molecular Weight Melting Point (°C) Key Feature Reference
4-(4-Fluorophenoxy)piperidine C₁₁H₁₄FNO 195.23 - Base structure
1-(3-(4-Fluorophenoxy)propyl)piperidine C₁₄H₁₉NOF × C₂H₂O₄ 327.38 132–136 Propyl linker, oxalate salt
4-(4-Trifluoromethoxy-phenyl)piperidine C₁₂H₁₄F₃NO 257.25 - Trifluoromethoxy group
4-(4-Chlorophenyl)-1-(3-(4-fluorophenoxy)propyl)piperidine C₂₀H₂₃ClFNO 347.86 63–65 Dual halogenation

Biological Activity

4-(4-Fluorophenoxy)piperidine is an organic compound with the molecular formula C11H14FNO. It is notable for its potential biological activities, particularly in neuropharmacology and enzyme interactions. This article explores the compound's biological activity, mechanisms of action, and its implications in medicinal chemistry, supported by relevant research findings and data tables.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a fluorophenoxy group, which is critical for its biological activity. The presence of the fluorine atom enhances the lipophilicity and binding affinity to various biological targets.

Target Interactions

This compound interacts with several biological targets, including:

  • Cytochrome P450 Enzymes : It influences the metabolism of various compounds by modulating the activity of cytochrome P450 monooxygenases, leading to hydroxylation reactions that alter its pharmacokinetic properties.
  • Mitogen-Activated Protein Kinase (MAPK) Pathway : Similar compounds have been shown to affect MAPK signaling pathways, which are crucial for cellular processes such as proliferation and apoptosis.

Pharmacokinetics

The compound exhibits high gastrointestinal absorption and permeability across the blood-brain barrier, making it a candidate for neurological applications. Its stability and degradation over time can influence its long-term effects on cellular functions.

Neuropharmacological Effects

Research indicates that this compound exhibits significant activity in neuropharmacology. It has been evaluated for its potential as a therapeutic agent targeting neurological disorders due to its interaction with dopamine transporters and serotonin receptors.

Case Studies and Research Findings

  • Structure-Activity Relationship (SAR) Studies : A study highlighted that various piperidine derivatives, including those with fluorinated substitutions, showed varying degrees of potency against specific enzymes related to metabolic pathways. For instance, compounds with para-substituted phenyl groups demonstrated notable inhibitory effects on target enzymes with IC50 values ranging from 12 to 33 μM .
  • Antimicrobial Activity : In another investigation, analogs of piperidine derivatives were tested against Mycobacterium tuberculosis, revealing that modifications in the structure could enhance antimicrobial efficacy while maintaining favorable pharmacokinetic profiles .
  • Binding Affinity Studies : Binding studies have shown that this compound analogs preferentially bind to dopamine transporters over serotonin transporters, indicating a potential for selective therapeutic applications in treating conditions such as depression or schizophrenia .

Data Table: Summary of Biological Activities

Activity TypeTarget/PathwayIC50 (μM)Reference
Enzyme InhibitionCytochrome P45013-22
Antimicrobial ActivityMycobacterium tuberculosis12-33
Neurotransmitter BindingDopamine Transporter<10
MAPK Pathway InteractionMAPK14N/A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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